3-Ethyl-1-(phenylsulfonyl)pentan-3-amine
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Overview
Description
3-Ethyl-1-(phenylsulfonyl)pentan-3-amine is an organic compound with the molecular formula C13H21NO2S and a molecular weight of 255.38 g/mol . This compound is characterized by the presence of an ethyl group, a phenylsulfonyl group, and an amine group attached to a pentane backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(phenylsulfonyl)pentan-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a suitable amine with an ethyl halide, followed by sulfonylation with a phenylsulfonyl chloride. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation and sulfonylation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Large-scale production may also incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(phenylsulfonyl)pentan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenylthiol derivatives.
Substitution: Formation of various alkyl or aryl-substituted derivatives.
Scientific Research Applications
3-Ethyl-1-(phenylsulfonyl)pentan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(phenylsulfonyl)pentan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the phenylsulfonyl group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-1-(phenylsulfonyl)butan-3-amine
- 3-Ethyl-1-(phenylsulfonyl)hexan-3-amine
- 3-Ethyl-1-(phenylsulfonyl)heptan-3-amine
Comparison
Compared to its similar compounds, 3-Ethyl-1-(phenylsulfonyl)pentan-3-amine has a unique balance of hydrophobic and hydrophilic properties due to its specific chain length and functional groups. This balance can influence its solubility, reactivity, and interaction with biological targets, making it distinct in its applications and effects .
Properties
Molecular Formula |
C13H21NO2S |
---|---|
Molecular Weight |
255.38 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-ethylpentan-3-amine |
InChI |
InChI=1S/C13H21NO2S/c1-3-13(14,4-2)10-11-17(15,16)12-8-6-5-7-9-12/h5-9H,3-4,10-11,14H2,1-2H3 |
InChI Key |
MKRRGOGKYMOEIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCS(=O)(=O)C1=CC=CC=C1)N |
Origin of Product |
United States |
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